molecular formula C35H55N11O9 B1673659 KKI 5 CAS No. 97145-43-2

KKI 5

Cat. No.: B1673659
CAS No.: 97145-43-2
M. Wt: 773.9 g/mol
InChI Key: OOZYLOMMGMLDHT-BIVGDOEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: KKI-5 is synthesized through a peptide synthesis process. The sequence of KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by acetylation and amidation to obtain the final product.

Industrial Production Methods: Industrial production of KKI-5 involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions: KKI-5 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used for coupling amino acids.

    Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support.

Major Products: The major product formed from these reactions is the KKI-5 peptide itself, with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 .

Scientific Research Applications

KKI-5 has a wide range of scientific research applications:

Mechanism of Action

KKI-5 exerts its effects by specifically inhibiting tissue kallikrein and plasmin. It binds to the active site of these enzymes, preventing their proteolytic activity. This inhibition can attenuate processes such as cancer cell invasion by altering membrane potential and increasing intracellular calcium levels .

Comparison with Similar Compounds

    Aprotinin: Another serine protease inhibitor that inhibits trypsin, chymotrypsin, and plasmin.

    Ecallantide: A kallikrein inhibitor used in the treatment of hereditary angioedema.

    Camostat: A serine protease inhibitor that targets trypsin and other proteases.

Uniqueness of KKI-5: KKI-5 is unique in its specific inhibition of tissue kallikrein and plasmin, making it particularly valuable in research focused on these enzymes. Its ability to attenuate breast cancer cell invasion further distinguishes it from other serine protease inhibitors .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZYLOMMGMLDHT-BIVGDOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914102
Record name 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97145-43-2
Record name KKI 5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KKI 5
Reactant of Route 2
KKI 5
Reactant of Route 3
Reactant of Route 3
KKI 5
Reactant of Route 4
Reactant of Route 4
KKI 5
Reactant of Route 5
Reactant of Route 5
KKI 5
Reactant of Route 6
KKI 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.